Thimerosal

Ophthalmic formulation Preservative efficacy Chloramphenicol eye drops

Thimerosal (CAS 54-64-8) is a high-purity organomercurial antimicrobial preservative containing ~49.55% mercury by weight. It is uniquely qualified among preservatives for multi-dose vaccine manufacturing, ophthalmic solutions, and interferon-containing products where alternatives fail—demonstrating ≥4-week stability at room temperature without inducing precipitation, turbidity, or immunogen potency loss. Unlike generic preservatives, Thimerosal cannot be substituted without formal reformulation re-validation per EMA guidance. Mandatory end-use declarations apply under Minamata Convention compliance. Ideal for regulated pharmaceutical production, diagnostic reagent preservation, and specialized academic research.

Molecular Formula C9H9HgO2S.Na
C9H9HgNaO2S
Molecular Weight 404.82 g/mol
CAS No. 54-64-8
Cat. No. B151700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThimerosal
CAS54-64-8
SynonymsEthyl[2-(mercapto-κS)benzoato(2-)-κO]mercurate(1-) Sodium;  Ethyl[2-mercaptobenzoato(2-)-O,S]mercurate(1-) Sodium;  Mercury o-Mercaptobenzoato)-ethyl(hydrogen Sodium Salt;  Mercury 2-Mercaptobenzoic Acid Complex;  Elcide 73;  Elicide;  Ethylmercurithiosal
Molecular FormulaC9H9HgO2S.Na
C9H9HgNaO2S
Molecular Weight404.82 g/mol
Structural Identifiers
SMILESCC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]
InChIInChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2
InChIKeyRTKIYNMVFMVABJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
1 gram dissolves in about 8 ml of alcohol;  practically insoluble in benzene and ether
1 gram dissolves in about 1 ml of wate

Thimerosal CAS 54-64-8: Organomercurial Preservative Procurement Guide for Vaccines, Ophthalmic Formulations, and Research Applications


Thimerosal (CAS 54-64-8, sodium ethylmercurithiosalicylate) is an organomercurial antimicrobial preservative containing 49.55% mercury by weight that dissociates in aqueous solution to release ethylmercury [1]. It functions as a sulfhydryl (thiol) oxidizing reagent with broad-spectrum antibacterial and antifungal activity, historically deployed in multi-dose vaccine vials, ophthalmic solutions, immunoglobulin preparations, antivenins, nasal products, and diagnostic reagents . Unlike many alternative preservatives, Thimerosal demonstrates compatibility with biological products without reducing immunogen potency—a property that drove its 70-year dominance in vaccine manufacturing and continues to support its use in specific regulated applications where formulation compatibility and antimicrobial efficacy intersect [2].

Thimerosal CAS 54-64-8: Why In-Class Preservative Substitution Introduces Unquantified Formulation Risk


Preservatives within the same functional class cannot be substituted without formal re-validation, as their physicochemical incompatibility profiles, toxicity indices, and antimicrobial efficacy spectra differ substantially across formulation matrices [1]. Thimerosal exemplifies this principle: it adsorbs to rubber closures, is incompatible with sodium chloride solutions and numerous antioxidants, chelating agents, and proteins, and its efficacy is pH-dependent—factors absent from alternative preservative selection matrices [2]. Conversely, Thimerosal uniquely preserves reconstituted interferon solutions at room temperature for ≥4 weeks where other preservatives induce precipitation, turbidity, or activity loss [3]. These formulation-specific compatibility requirements, combined with Thimerosal's >330-fold differential toxicity index against human neuronal cells compared to bacterial cells, preclude casual substitution without comprehensive product-specific redevelopment [4].

Thimerosal CAS 54-64-8: Quantitative Comparative Evidence for Preservative Selection Decisions


Thimerosal 0.01% Demonstrates Superior Antibacterial Stability in Chloramphenicol Eye Drops versus Benzalkonium Chloride and Benzyl Alcohol

In a direct head-to-head comparison of three preservative systems in chloramphenicol eye drop formulations, Thimerosal at 0.01% concentration produced the best long-term stability based on antibacterial activity, outperforming both benzalkonium chloride and benzyl alcohol formulations. The Thimerosal-containing formulation (F2) maintained superior inhibitory diameter stability compared to preservative-free controls and alternative preservative-containing formulations [1].

Ophthalmic formulation Preservative efficacy Chloramphenicol eye drops

Thimerosal Exhibits >330-Fold Higher Relative Toxicity Index for Human Neurons versus Bacterial Cells Compared to Phenol (12.2-Fold) and 2-Phenoxyethanol (4.6-Fold)

In a comparative study using human neuroblastoma cells, Thimerosal exhibited the highest relative cytotoxicity among all tested vaccine preservatives, with a toxicity index (human neuroblastoma cells / bacterial cells) exceeding 330-fold. This contrasts sharply with phenol (12.2-fold) and 2-phenoxyethanol (4.6-fold). The absolute cytotoxicity ranking was: phenol < 2-phenoxyethanol < benzethonium chloride < Thimerosal [1]. This elevated differential toxicity represents a critical safety consideration for multi-dose vaccine formulation selection.

Vaccine preservative Neurotoxicity Relative toxicity index

Thimerosal 0.0025% Demonstrates Highest Cytotoxicity Among Six Ophthalmic Preservatives in Corneal and Conjunctival Epithelial Cell Models

In immortalized human corneal and conjunctival epithelial cells, Thimerosal (Thi) at its commonly used concentration of 0.0025% exhibited the highest toxicity among six tested preservatives. The order of decreasing toxicity was: Thi (0.0025%) > BAK (0.025%) > chlorobutanol (0.25%) > methylparaben (0.01%) > sodium perborate (0.0025%) ≈ EDTA (0.01%). Across tested concentrations, Thimerosal induced 70% to 95% cellular toxicity [1]. This positions Thimerosal as the most cytotoxic ophthalmic preservative among those tested, with implications for chronic-use formulation decisions.

Ophthalmic preservative Corneal toxicity Epithelial cell viability

Thimerosal Antimicrobial Activity Ranking: Inferior to Benzalkonium Chloride and Phenylmercuric Nitrate Against Pseudomonas aeruginosa and Proteus Species

In a systematic evaluation against 26 strains of Pseudomonas aeruginosa and four species of Proteus in buffer solution, Thimerosal ranked fifth out of seven preservatives tested. The activity order from high to low was: Benzalkonium chloride > phenylmercuric nitrate > phenol or chlorobutanol > parabens > Thimerosal > phenylethyl alcohol. When tested in the presence of ophthalmic drugs, Thimerosal's relative ranking declined further, ranking at or near the bottom (tied with phenylethyl alcohol) [1]. This establishes Thimerosal as having lower intrinsic antimicrobial potency than multiple alternative preservatives, with further activity reduction observed in drug-containing formulations.

Ophthalmic preservative Antimicrobial ranking Pseudomonas aeruginosa

Benzalkonium Chloride Demonstrates Stronger Immediate Antibacterial Effect Than Thimerosal at High Inoculum Concentrations

In commercial eyedrop formulations, preservative systems were acutely challenged with high bacterial concentrations (1 × 10^8 CFU/mL). Benzalkonium chloride exhibited a stronger immediate antibacterial effect compared to Thimerosal and polyaminopropyl biguanide under these high-inoculum conditions. However, serial cultures failed to recover any growth of test organisms for up to 8 weeks with all tested preservative systems, indicating that while immediate kill kinetics differ, all systems maintained sustained antimicrobial effectiveness [1]. This finding qualifies Thimerosal as suitable for long-term preservation despite slower initial kill rates.

Eyedrop preservative Immediate antibacterial High inoculum challenge

Thimerosal Uniquely Preserves Reconstituted Interferon Solutions for ≥4 Weeks at Room Temperature Where Alternative Preservatives Fail Due to Precipitation or Activity Loss

In a systematic evaluation of preservatives for reconstituted interferon solutions, only Thimerosal was effective in preventing microbial contamination for at least four weeks when stored at room temperature or under refrigeration. Multiple alternative preservatives tested caused physical instability including precipitation or turbidity in the reconstituted solution, were ineffective in preventing microbial contamination, and/or reduced interferon antiviral activity. Thimerosal at 0.02-0.05 mg/mL maintained antiviral activity, pH, and physical appearance under these conditions [1]. This represents a formulation-specific advantage where Thimerosal is uniquely compatible.

Interferon formulation Preservative compatibility Room temperature stability

Thimerosal CAS 54-64-8: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Multi-Dose Vaccine Preservative Where Formulation Compatibility and Immunogen Integrity Are Paramount

Thimerosal at concentrations of 0.001% to 0.01% has demonstrated effectiveness in clearing a broad spectrum of pathogens in multi-dose vaccine vials . Unlike alternative preservatives historically deployed in vaccines, Thimerosal does not reduce the potency of the immunogens it protects [1]. This application leverages Thimerosal's proven antimicrobial efficacy and compatibility with biological products while acknowledging its >330-fold relative toxicity index . Procurement for vaccine manufacturing in developing countries or for specific multi-dose vial production lines where single-dose aseptic manufacturing is not economically feasible represents a validated use case. Regulatory guidance from EMA confirms that substitution requires comprehensive reformulation re-validation .

Ophthalmic Formulations Requiring Broad-Spectrum Preservation with Validated Long-Term Stability

Thimerosal at 0.002% to 0.01% demonstrates robust antimicrobial preservation in ophthalmic formulations, with direct comparative evidence showing superior antibacterial stability in chloramphenicol eye drops compared to benzalkonium chloride and benzyl alcohol formulations . While Thimerosal exhibits the highest ocular surface cytotoxicity among tested preservatives (70-95% toxicity in epithelial cell models) [1] and slower immediate kill kinetics compared to benzalkonium chloride , its sustained 8-week antimicrobial effectiveness and formulation compatibility support its use in specific ophthalmic products where alternative preservatives are incompatible with the active pharmaceutical ingredient or where historical regulatory approval exists. Selection should be reserved for acute-use rather than chronic-use ophthalmic products.

Interferon-Based Multi-Dose Nasal and Ophthalmic Products Requiring Room-Temperature Stability

Thimerosal is uniquely qualified among tested preservatives for interferon-containing multi-dose ophthalmic and nasal products. Patent evidence demonstrates that only Thimerosal maintains antimicrobial effectiveness for ≥4 weeks at room temperature while preserving interferon antiviral activity, pH, and physical appearance—where alternative preservatives induce precipitation, turbidity, or activity loss . This application scenario represents a formulation-specific procurement decision where Thimerosal provides validated compatibility that cannot be matched by generic preservative substitution without complete product redevelopment. Target concentration: 0.02-0.05 mg/mL Thimerosal in reconstituted solution .

Diagnostic Reagents and Research Applications Requiring Sulfhydryl Oxidation Activity

Thimerosal functions as a sulfhydryl (thiol) oxidizing reagent that inhibits sulfhydryl-containing active sites of enzymes and proteins, binding to glutathione, cysteine, and protein sulfhydryl groups . It activates inositol triphosphate calcium channels on endoplasmic reticulum membranes, regulating cellular functions . These biochemical properties support Thimerosal's use in diagnostic reagent preservation and specialized research applications where both antimicrobial preservation and specific biochemical activity are required. The compound's 49.55% mercury content and ethylmercury release profile [1] necessitate appropriate hazardous material handling protocols in laboratory procurement contexts.

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